molecular formula C9H12O3 B3109819 ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 176199-50-1

ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B3109819
CAS No.: 176199-50-1
M. Wt: 168.19 g/mol
InChI Key: WTXWGJHLNCVWJH-APQOSEDMSA-N
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Description

Ethyl (1R,5S,6R)-2-oxobicyclo[310]hexane-6-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[310]hexane core, which is a six-membered ring fused to a three-membered ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a suitable diene or alkene in the presence of a rhodium catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity and specificity in binding to molecular targets, which can be advantageous in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
  • Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate
  • Ethyl (1R,5S)-bicyclo[3.1.0]hexane-6-carboxylate

Uniqueness

Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate is unique due to the position of the oxo group at the 2-position, which imparts distinct reactivity and potential applications compared to its analogs. The specific stereochemistry also plays a crucial role in its interactions and properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWGJHLNCVWJH-APQOSEDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
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ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
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ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 4
ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

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